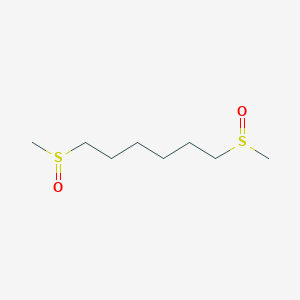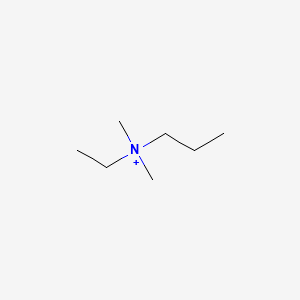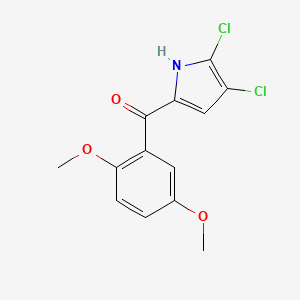
N-Ethyl-N,N-dioctyloctan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C25H54ClN. It is commonly used in various industrial and laboratory applications due to its unique chemical properties. This compound is known for its surfactant and phase transfer catalyst properties, making it valuable in chemical synthesis and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dioctyloctan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctylamine with ethyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N-dioctyloctan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-Ethyl-N,N-dioctyloctan-1-aminium iodide.
Applications De Recherche Scientifique
N-Ethyl-N,N-dioctyloctan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to form micelles can be exploited.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,N-dioctyloctan-1-aminium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and reaction rates. As a phase transfer catalyst, it facilitates the transfer of reactants between aqueous and organic phases, increasing the efficiency of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N,N-Dioctyloctan-1-aminium bromide
- N,N-Dioctyloctan-1-aminium methanesulfonate
Uniqueness
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of an ethyl group, which can influence its solubility and reactivity compared to other similar compounds. Its specific structure makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Propriétés
Numéro CAS |
51277-93-1 |
|---|---|
Formule moléculaire |
C26H56ClN |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
ethyl(trioctyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MFKHKJMRWGOTHL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


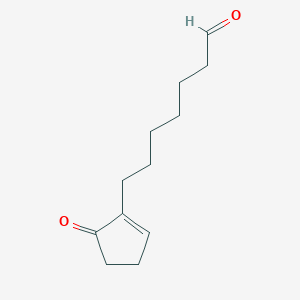
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
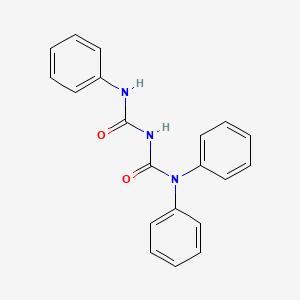
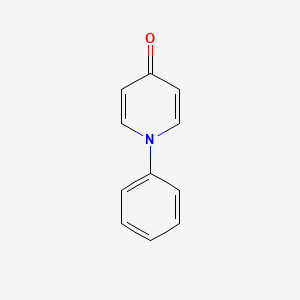
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
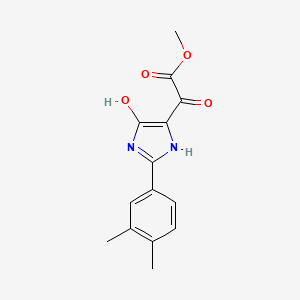
![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
